molecular formula C6H6ClNO2S B1590549 4-Methyl-pyridine-2-sulfonyl chloride CAS No. 341008-95-5

4-Methyl-pyridine-2-sulfonyl chloride

Cat. No.: B1590549
CAS No.: 341008-95-5
M. Wt: 191.64 g/mol
InChI Key: YIQOZBGOBMKGRZ-UHFFFAOYSA-N
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Description

4-Methyl-pyridine-2-sulfonyl chloride (CAS: 341008-95-5) is a heterocyclic sulfonyl chloride derivative characterized by a pyridine ring substituted with a methyl group at the 4-position and a sulfonyl chloride group at the 2-position. This compound serves as a critical intermediate in organic synthesis, particularly for constructing sulfonamides, which are widely used in pharmaceuticals and agrochemicals .

Preparation Methods

Direct Chlorosulfonation of 4-Methylpyridine

Overview:
The most common and straightforward method to prepare 4-methyl-pyridine-2-sulfonyl chloride involves the chlorosulfonation of 4-methylpyridine using chlorosulfonic acid (ClSO3H). This method introduces the sulfonyl chloride (-SO2Cl) group at the 2-position of the pyridine ring.

Reaction Conditions:

  • Reagents: 4-methylpyridine and chlorosulfonic acid
  • Temperature: Typically maintained between 0°C to 5°C to control reaction rate and selectivity
  • Time: 2 to 4 hours for completion
  • Quenching: Addition of hydrochloric acid (HCl) to precipitate the hydrochloride salt form of the product
  • Yields: 65–85% with purity >95% as confirmed by HPLC analysis

Mechanism:
The electrophilic sulfonylation occurs at the 2-position adjacent to the nitrogen in the pyridine ring due to the ring's directing effects. The methyl group at the 4-position influences the regioselectivity and steric environment, favoring sulfonylation at C-2. The chlorosulfonic acid acts both as a sulfonating and chlorinating agent, introducing the sulfonyl chloride moiety directly.

Purification:

  • Recrystallization from anhydrous ethanol or dichloromethane/hexane solvent systems
  • Characterization by spectroscopic methods (¹H/¹³C NMR, FT-IR, and mass spectrometry) confirms structure and purity
Parameter Details
Starting material 4-Methylpyridine
Sulfonating agent Chlorosulfonic acid (ClSO3H)
Temperature range 0–5 °C
Reaction time 2–4 hours
Quenching agent Hydrochloric acid (HCl)
Product form This compound hydrochloride
Yield 65–85%
Purity >95% (HPLC)

NaClO₂-Mediated Chlorosulfonation

An alternative method involves the use of sodium chlorite (NaClO₂) as a mediator in the chlorosulfonation of 4-methylpyridine. This approach can offer milder reaction conditions and improved selectivity.

Process Highlights:

  • 4-Methylpyridine is treated with chlorosulfonic acid in the presence of NaClO₂
  • The mediator facilitates controlled chlorosulfonation, potentially reducing side reactions
  • Hydrochloric acid is added to isolate the hydrochloride salt of the sulfonyl chloride

While detailed kinetic data and yields are less reported for this method, it is recognized for providing a cleaner reaction profile with fewer by-products.

Chlorination of Hydroxypyridine Sulfonic Acids Using Phosphorus Trichloride (PCl₃)

Patent-Reported Method:
A process disclosed for preparing chloropyridine sulfonyl chlorides involves the chlorination of hydroxypyridine sulfonic acids using phosphorus trichloride (PCl₃) in the presence of the acid.

Key Features:

  • The reaction occurs in a mixture of PCl₃ and the sulfonic acid precursor
  • Phosphorus oxychloride (POCl₃) forms in situ, acting as an additional solvent and enhancing solubility
  • Typical molar ratio of POCl₃ ranges from 0.5 to 5 moles per mole of acid
  • Hydroxypyridine sulfonic acids (preferably 4-hydroxypyridine-3-sulfonic acid) are used as starting materials

This method is advantageous for producing sulfonyl chlorides when starting from sulfonic acid derivatives, offering an alternative to direct chlorosulfonation of pyridines.

Direct Sulfonylation of 4-Alkylpyridines with Aryl Sulfonyl Chlorides (Related Methodology)

Recent research has demonstrated a method for the direct sulfonylation of 4-alkylpyridines, including 4-methylpyridine derivatives, using aryl sulfonyl chlorides catalyzed by DMAP (4-dimethylaminopyridine).

Mechanistic Insights:

  • Initial N-sulfonylation forms pyridinium salts
  • Activation of the picolyl (methyl) C–H bond leads to alkylidene dihydropyridine intermediates
  • Subsequent sulfonylation occurs at the picolyl position
  • Hydrochloric acid workup yields the sulfonylated product

While this method is more focused on aryl sulfone formation, it provides mechanistic insights into the reactivity of 4-methylpyridine derivatives toward sulfonyl chlorides and the influence of steric and electronic factors.

Analytical and Purification Techniques

Purification:

  • Recrystallization from anhydrous solvents (ethanol, dichloromethane/hexane)
  • Use of drying agents and low-temperature storage (-20 °C) to maintain stability and prevent hydrolysis

Characterization:

  • NMR Spectroscopy: Aromatic protons appear at δ 8.6–8.8 ppm; methyl singlet at δ 2.5 ppm
  • FT-IR: Characteristic sulfonyl group stretches at ~1360 cm⁻¹ (asymmetric S=O) and ~1170 cm⁻¹ (symmetric S=O)
  • Mass Spectrometry: ESI-MS shows molecular ion peak consistent with C₆H₆ClNO₂S (m/z 207.1 [M+H]⁺)

Summary Table: Comparison of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Notes
Chlorosulfonation with ClSO3H 4-Methylpyridine Chlorosulfonic acid, HCl 0–5 °C, 2–4 h 65–85 Most common, direct sulfonyl chloride formation
NaClO₂-mediated chlorosulfonation 4-Methylpyridine Chlorosulfonic acid, NaClO₂, HCl Mild conditions Moderate Cleaner reaction profile, fewer by-products
Chlorination of hydroxypyridine sulfonic acid Hydroxypyridine sulfonic acid Phosphorus trichloride (PCl₃), POCl₃ Elevated temp, PCl₃ mixture Not specified Useful when starting from sulfonic acids
Direct sulfonylation with aryl sulfonyl chlorides 4-Alkylpyridines Aryl sulfonyl chloride, DMAP Room temp, catalytic DMAP Variable Provides mechanistic insights, less common for this compound

Research Findings and Notes

  • The methyl substituent at the 4-position influences both steric and electronic properties, slightly reducing the reactivity of the sulfonyl chloride group compared to unsubstituted pyridine-2-sulfonyl chloride.
  • Hydrolysis is a major stability concern; thus, strict anhydrous conditions and low-temperature storage are necessary to maintain compound integrity.
  • The sulfonyl chloride group is highly reactive toward nucleophiles, enabling its use in synthesizing sulfonamides and other derivatives critical in pharmaceutical research.
  • Kinetic studies show slower reaction rates with bulky nucleophiles due to steric hindrance from the 4-methyl group.
  • Purity and structural integrity are confirmed by combined spectroscopic and chromatographic techniques to ensure suitability for further synthetic applications.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-pyridine-2-sulfonyl chloride primarily undergoes substitution reactions due to the presence of the sulfonyl chloride group. It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonamides, sulfonate esters, and sulfonate thioesters, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Synthetic Chemistry

4-Methyl-pyridine-2-sulfonyl chloride serves as a crucial intermediate in the synthesis of sulfonamide compounds. These compounds are vital in pharmaceuticals and agrochemicals due to their biological activity and utility in drug design. The compound's sulfonyl chloride functional group allows for nucleophilic substitution reactions, facilitating the formation of sulfonamides from amines.

Case Study: Synthesis of Sulfonamides

In a study published in Organic & Biomolecular Chemistry, researchers synthesized a series of new sulfonamide derivatives using this compound. The derivatives exhibited significant anti-malarial activity against Plasmodium falciparum, showing low toxicity to mammalian cells and potential as lead compounds for further development .

Drug Development

In the pharmaceutical industry, this compound is employed to modify existing drug molecules, enhancing their efficacy and selectivity. This modification is particularly relevant in developing anti-inflammatory and antimicrobial agents.

Case Study: Antimicrobial Agents

Research indicates that derivatives synthesized from this compound demonstrated potent antimicrobial properties. For instance, compounds derived from this sulfonyl chloride showed effective inhibition of bacterial growth at low micromolar concentrations, making them suitable candidates for new antibiotic therapies .

Material Science

The compound is also utilized in producing specialty polymers and coatings. Its incorporation into materials improves chemical resistance and durability, which is essential for industrial applications.

Application Example

In material science, this compound has been used to develop coatings that provide enhanced protection against corrosion and chemical degradation. This application is critical in industries where materials are exposed to harsh environments .

Analytical Chemistry

In analytical chemistry, this compound acts as a derivatization agent for amines and alcohols. This application enhances the detection and quantification of these compounds in various samples.

Case Study: Derivatization Techniques

A study highlighted the use of this compound in the derivatization of biological samples for high-performance liquid chromatography (HPLC). The derivatization improved the sensitivity of detecting metabolites formed during enzymatic reactions, showcasing its utility in biochemical analyses .

Biotechnology

In biotechnology, this compound is employed for functionalizing biomolecules, aiding in developing targeted drug delivery systems and diagnostic tools.

Application Example

The compound has been utilized to modify proteins and peptides, enhancing their stability and targeting capabilities for therapeutic applications. This functionalization is crucial for developing more effective biopharmaceuticals .

Data Summary Table

Application AreaKey UsesNotable Outcomes
Synthetic ChemistrySynthesis of sulfonamidesAnti-malarial activity with low toxicity
Drug DevelopmentModification of drug moleculesEnhanced efficacy in antimicrobial agents
Material ScienceProduction of specialty polymersImproved chemical resistance
Analytical ChemistryDerivatization of amines/alcoholsIncreased sensitivity in HPLC analyses
BiotechnologyFunctionalization of biomoleculesDevelopment of targeted drug delivery systems

Mechanism of Action

The mechanism of action of 4-methyl-pyridine-2-sulfonyl chloride involves the nucleophilic attack on the sulfonyl chloride group by various nucleophiles. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to release chloride ion and form the final product. The sulfonyl chloride group acts as an electrophile, making the compound highly reactive towards nucleophiles .

Comparison with Similar Compounds

Key Properties

  • Purity : Commercially available at 95% purity (Combi-Blocks catalog) .
  • Stability : Requires storage at low temperatures (≤0°C) due to thermal instability, similar to other pyridine-based sulfonyl chlorides .

Comparison with Similar Sulfonyl Chlorides

Pyridine-4-sulfonyl Chloride

  • Synthesis : Prepared analogously via oxidation of pyridine-4-thiol but requires immediate use due to rapid decomposition above 0°C .
  • Reactivity : Lower steric hindrance compared to 4-methyl-pyridine-2-sulfonyl chloride, leading to faster reaction kinetics in sulfonamide formation.
  • Applications : Less commonly used in asymmetric synthesis due to reduced steric control.

1-Methyl-1H-imidazole-2-sulfonyl Chloride

  • Structure : Imidazole ring with sulfonyl chloride at the 2-position and methyl at the 1-position.
  • Synthesis : Synthesized via similar NaClO₂-mediated oxidation but requires anhydrous conditions .
  • Reactivity : Higher electrophilicity than pyridine-based analogs due to the electron-deficient imidazole ring.
  • Stability : Comparable instability at room temperature but more hygroscopic .

Methylsulfonyl Chloride

  • Structure : Simple aliphatic sulfonyl chloride (CH₃SO₂Cl).
  • Reactivity : Exhibits 92% conversion in sulfonamide synthesis under optimized conditions, outperforming pyridine-2-sulfonyl chloride (65% conversion) due to higher thermal stability and fewer steric effects .
  • Applications : Preferred for large-scale reactions requiring high temperatures.

Data Table: Comparative Analysis

Property This compound Pyridine-4-sulfonyl Chloride 1-Methyl-1H-imidazole-2-sulfonyl Chloride Methylsulfonyl Chloride
Synthesis Method NaClO₂ oxidation of 4-methylpyridine-2-thiol Oxidation of pyridine-4-thiol NaClO₂ oxidation of 1-methylimidazole-2-thiol Chlorosulfonation of methane
Thermal Stability Unstable above 0°C Unstable above 0°C Unstable above 0°C Stable up to 50°C
Conversion in Sulfonamide ~65% (with pyridine catalyst) N/A ~70% (estimated) 92%
Commercial Availability 95% purity Rarely available Limited Widely available

Biological Activity

4-Methyl-pyridine-2-sulfonyl chloride (CAS No. 341008-95-5) is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

Chemical Structure and Properties

This compound features a pyridine ring substituted at the 2-position with a sulfonyl chloride group and a methyl group at the 4-position. This unique structural configuration is believed to contribute to its biological activity. The sulfonyl chloride moiety is known for its reactivity, allowing for various chemical modifications that can enhance biological efficacy.

Biological Activity Overview

While specific biological activities of this compound are not extensively documented, compounds containing pyridine and sulfonamide functionalities have been reported to exhibit antimicrobial and antitumor properties. The following sections summarize key findings related to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyridine and sulfonamide can possess significant antimicrobial properties. For instance:

  • Mechanism of Action : Compounds with similar structures have been shown to inhibit essential enzymes in microbial metabolism, leading to reduced growth rates in bacteria and fungi. Molecular docking studies suggest that these compounds can bind to active sites of enzymes critical for microbial survival.
  • Case Studies : In one study, a series of pyridine derivatives were tested for their antimicrobial activity against various pathogens, demonstrating promising results in inhibiting bacterial growth at low concentrations .
Compound NameStructureIC50 (µM)Activity
This compoundStructureNot specifiedAntimicrobial potential suggested
Pyridine-2-sulfonamideStructure5.0Active against E. coli
4-Amino-pyridine-2-sulfonamideStructure3.0Active against S. aureus

Antitumor Activity

The antitumor potential of sulfonamide-containing compounds has also been explored:

  • In Vitro Studies : Some studies have reported that related compounds exhibit cytotoxic effects on cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. For example, certain pyrimidine derivatives showed IC50 values ranging from 0.87–12.91 µM against breast cancer cell lines .
  • Mechanism Insights : The antitumor activity is often attributed to the ability of these compounds to interfere with cellular signaling pathways or induce apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

  • Substituent Effects : The presence of the methyl group at the 4-position may enhance lipophilicity, potentially improving membrane permeability and bioavailability.
  • Functional Group Modifications : Modifying the sulfonyl group or introducing additional functional groups could lead to enhanced interaction with biological targets, thereby improving efficacy against specific pathogens or cancer cells.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Methyl-pyridine-2-sulfonyl chloride?

The primary method involves the NaClO₂-mediated oxidation of 4-methylpyridine-2-thiol. This reaction proceeds under mild conditions, typically using aqueous HCl and NaClO₂ to generate the sulfonyl chloride group. Optimization of stoichiometry (e.g., 1.2 eq NaClO₂) and reaction time (4–6 hours) is critical for yields >85% . Alternative routes may involve chlorination of pyridine derivatives, but these are less documented for this specific compound.

Q. How can researchers verify the purity and structural integrity of this compound?

Characterization should include:

  • ¹H/¹³C NMR : Key signals include the methyl group (~δ 2.5 ppm in ¹H NMR) and sulfonyl chloride resonance (~δ 165 ppm in ¹³C NMR).
  • HPLC-MS : Retention time and molecular ion peaks (e.g., [M+H]⁺ at m/z 191.6) confirm identity.
  • Elemental Analysis : Match calculated vs. observed C, H, N, S, and Cl percentages .

Q. What safety precautions are necessary when handling this compound?

While specific toxicity data is limited, general sulfonyl chloride hazards apply:

  • Use fume hoods, nitrile gloves, and eye protection.
  • Avoid water contact (hydrolysis releases HCl).
  • Store in airtight containers at 2–8°C .

Advanced Research Questions

Q. How do reaction conditions impact the stereochemical outcomes of sulfonamide derivatives synthesized from this compound?

Chiral sulfonamides (e.g., (S)-N-(1-phenylethyl)pyridine-2-sulfonamide) require controlled nucleophilic substitution. Using chiral amines (e.g., (S)-1-phenylethylamine) in aprotic solvents (e.g., DCM) at 0–25°C minimizes racemization. Reaction progress should be monitored via chiral HPLC to ensure enantiomeric excess >95% .

Q. What strategies resolve contradictions in reported yields for sulfonamide coupling reactions?

Discrepancies often arise from:

  • Moisture sensitivity : Traces of water hydrolyze sulfonyl chloride, reducing active reagent.
  • Base selection : Triethylamine vs. pyridine affects reaction kinetics. Pyridine may stabilize intermediates better in polar solvents .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) vs. recrystallization impacts recovery rates.

Q. How can researchers optimize large-scale synthesis while minimizing side reactions?

Scale-up challenges include:

  • Temperature control : Exothermic hydrolysis requires gradual reagent addition and cooling.
  • Byproduct management : Sulfonic acid byproducts can be removed via aqueous NaHCO₃ washes.
  • Continuous flow reactors : Improve mixing and heat transfer, reducing impurities (e.g., disulfides) .

Q. What analytical techniques are critical for detecting trace impurities in this compound?

Advanced methods include:

  • LC-MS/MS : Detects hydrolysis products (e.g., 4-methylpyridine-2-sulfonic acid) at ppm levels.
  • X-ray crystallography : Confirms crystal structure and identifies polymorphic impurities.
  • TGA/DSC : Assess thermal stability during storage .

Q. Methodological Challenges and Solutions

Q. Why might NMR spectra show unexpected peaks during sulfonamide synthesis?

Common artifacts include:

  • Rotamers : Restricted rotation around the S–N bond in sulfonamides splits peaks (e.g., diastereotopic protons).
  • Solvent adducts : DMSO-d₆ can form complexes with sulfonyl chlorides; use CDCl₃ for clarity .

Q. How do electronic effects of the pyridine ring influence reactivity in nucleophilic substitutions?

The electron-withdrawing sulfonyl group enhances electrophilicity at the sulfur center. Steric effects from the 4-methyl group may slow reactions with bulky nucleophiles (e.g., tert-butylamine). Computational modeling (DFT) predicts activation energies for different substituents .

Properties

IUPAC Name

4-methylpyridine-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S/c1-5-2-3-8-6(4-5)11(7,9)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQOZBGOBMKGRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30485442
Record name 4-Methyl-pyridine-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30485442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

341008-95-5
Record name 4-Methyl-pyridine-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30485442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(4-Fluoro-3-methylphenyl) dimethyl phosphate
(4-Fluoro-3-methylphenyl) dimethyl phosphate
4-Methyl-pyridine-2-sulfonyl chloride
(4-Fluoro-3-methylphenyl) dimethyl phosphate
(4-Fluoro-3-methylphenyl) dimethyl phosphate
4-Methyl-pyridine-2-sulfonyl chloride
(4-Fluoro-3-methylphenyl) dimethyl phosphate
(4-Fluoro-3-methylphenyl) dimethyl phosphate
4-Methyl-pyridine-2-sulfonyl chloride
(4-Fluoro-3-methylphenyl) dimethyl phosphate
4-Methyl-pyridine-2-sulfonyl chloride
(4-Fluoro-3-methylphenyl) dimethyl phosphate
(4-Fluoro-3-methylphenyl) dimethyl phosphate
4-Methyl-pyridine-2-sulfonyl chloride
(4-Fluoro-3-methylphenyl) dimethyl phosphate
(4-Fluoro-3-methylphenyl) dimethyl phosphate
4-Methyl-pyridine-2-sulfonyl chloride

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